2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely studied for its pharmacological versatility. This derivative features:
- A 3,5-dimethylpyrazolo[1,5-a]pyrimidine core.
- A morpholin-4-yl ethyl side chain at the N7 position, improving solubility and modulating pharmacokinetics.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)15(2)19(24-26)16-3-5-17(21)6-4-16/h3-6,13,22H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTPZZJRTQQHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-2,5-Dimethylpyrazole with β-Diketones
This method involves reacting 3-amino-2,5-dimethylpyrazole with a β-diketone derivative under acidic or basic conditions. For the target compound, the β-diketone is substituted with a 4-chlorophenyl group at the 2-position. Ethanol or dimethylformamide (DMF) serves as the solvent, with temperatures ranging from 80°C to 120°C. A typical protocol includes:
-
Step 1 : Dissolving 3-amino-2,5-dimethylpyrazole (1.0 equiv) and 3-(4-chlorophenyl)-2,4-pentanedione (1.2 equiv) in DMF.
-
Step 2 : Adding catalytic acetic acid and refluxing at 110°C for 12–16 hours.
-
Step 3 : Isolating the intermediate via aqueous workup and recrystallization from ethanol.
This route achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid regioisomeric byproducts.
Halogen-Mediated Cyclization
An alternative approach employs halogenated precursors to enhance regioselectivity. For example, 5-iodo-2,3-dimethylpyrazole reacts with 4-chlorophenylacetonitrile in the presence of a palladium catalyst to form the pyrazolo[1,5-a]pyrimidine core. This method improves yield (65–75%) but demands specialized reagents.
Functionalization at the 7-Position: Introduction of the Morpholinylethylamine Side Chain
The 7-amino group is critical for biological activity and is functionalized via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with 2-Morpholin-4-Ylethylamine
Reductive Amination
For substrates with a 7-keto group, reductive amination with 2-morpholin-4-ylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol achieves 60–65% yield. This method avoids halogenated intermediates but requires strict pH control (pH 4–5).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) followed by methanol gradient.
-
Recrystallization : Ethanol/water (7:3) achieves >98% purity.
Spectroscopic Characterization and Quality Control
Key Spectroscopic Data
| Technique | Data | Significance |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, CH₃), 2.55 (t, 2H, NCH₂), 3.70 (m, 4H, morpholine OCH₂) | Confirms methyl and morpholine groups |
| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water 70:30) | Purity assessment (>95%) |
Mass Spectrometry
Industrial-Scale Considerations and Challenges
Cost-Effective Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate the target, leading to various biological effects. The compound may also affect specific signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural-Activity Relationship (SAR) Insights
Substituent Position :
- Chlorophenyl groups at position 2 or 3 enhance target affinity, likely through hydrophobic interactions (e.g., 3,5-bis(4-fluorophenyl) in compound 32 vs. 3-(4-chlorophenyl) in compound 11) .
- Morpholine-containing side chains improve solubility and bioavailability compared to pyridyl or phenylalkyl groups .
Core Heterocycle :
- Pyrazolo[1,5-a]pyrimidines (e.g., compound 32) show broader antimicrobial activity, while triazolo[1,5-a]pyrimidines (e.g., compound 92) are potent against Plasmodium .
Functional Groups :
Biological Activity
2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 385.9 g/mol
- CAS Number : 1202995-71-8
The compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival, making them attractive targets for cancer therapy. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of antitumor activities. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 1: Antitumor Activity in Various Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | PI3K/mTOR inhibition |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| HeLa (Cervical) | 6.2 | Cell cycle arrest |
Other Biological Activities
In addition to its antitumor effects, this compound has been evaluated for other biological activities:
- Anti-inflammatory : Pyrazole derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial : Some studies suggest potential antimicrobial properties against various pathogens.
Case Studies
- Study on MCF-7 Cells : In a recent study published in Cancer Letters, the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC value of 5 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and PARP cleavage .
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents on A549 lung cancer cells. The results indicated enhanced efficacy compared to monotherapy, suggesting a synergistic effect .
Q & A
Basic: What synthetic strategies optimize yield and purity of pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Answer:
Synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions, with critical optimization points:
- Stepwise Functionalization : Begin with pyrazolo[1,5-a]pyrimidine core assembly, followed by chlorophenyl and morpholinyl ethyl group substitutions. Reagents like phosphorus oxychloride (for chlorination) and coupling agents (e.g., EDC/HOBt for amine linkages) are essential .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while reactions at 60–80°C enhance kinetics without decomposition .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC resolves impurities, especially for final products with >90% purity .
Table 1 : Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Core Assembly | Acetic anhydride, NH₄OAc | Toluene | 110 | 65–75 |
| Chlorophenyl Substitution | PCl₃, DIPEA | DCM | 25 | 80–85 |
| Morpholinyl Ethyl Coupling | EDC, HOBt | DMF | 60 | 70–75 |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Validation of structure and purity requires:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl; morpholine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 438.1652 for C₂₁H₂₄ClN₅O) .
- HPLC-PDA : Purity assessment (e.g., C18 column, acetonitrile/water gradient, retention time ~12.5 min) .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
SAR studies focus on substituent effects:
- Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., kinase inhibition via π-π stacking) .
- Morpholinyl Ethyl Chain : Improves solubility and pharmacokinetics via hydrogen bonding with biological targets .
- Methyl Groups : Steric effects modulate selectivity (e.g., reducing off-target interactions) .
Table 2 : Analog Activity Comparison
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer: Discrepancies arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase profiling) and controls .
- Computational Validation : Molecular docking (AutoDock Vina) identifies binding pose variations due to substituents .
- Meta-Analysis : Compare analogs (e.g., 3,5-dimethyl vs. 2,5-dimethyl derivatives) to isolate substituent effects .
Example : A 2024 study found 3,5-dimethyl analogs showed 10× higher activity than 2,5-dimethyl derivatives in kinase assays due to optimized steric fit .
Advanced: What experimental designs elucidate the mechanism of action?
Answer: Key methodologies include:
- Target Deconvolution : CRISPR-Cas9 knockout screens identify essential genes for compound efficacy .
- Kinetic Binding Studies : Surface plasmon resonance (SPR) measures on/off rates (e.g., kₐ = 1.2×10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹ for Kinase B) .
- In Vivo Pharmacodynamics : Dose-response in xenograft models (e.g., 50 mg/kg, bid, 21 days) with tumor volume reduction ≥60% .
Figure 1 : Proposed Mechanism
Compound binds ATP pocket of Kinase B.
Morpholinyl ethyl group stabilizes via H-bond with Asp83.
Chlorophenyl group induces conformational change, blocking substrate access .
Basic: What stability challenges exist during storage, and how are they addressed?
Answer:
- Degradation Pathways : Hydrolysis of the morpholinyl group in humid conditions; photodegradation of the chlorophenyl ring .
- Mitigation : Store at -20°C under argon, with desiccants. Use amber vials to prevent light exposure .
Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
